molecular formula C22H19NO4S2 B12346762 [3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate

[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate

Cat. No.: B12346762
M. Wt: 425.5 g/mol
InChI Key: ZRHBKPUHQDTOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a hexahydrochromen ring, and a thiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the benzothiazole ring, the hexahydrochromen ring, and the thiophene carboxylate group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, the compound may interact with bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate lies in its combination of a benzothiazole ring, a hexahydrochromen ring, and a thiophene carboxylate group

Properties

Molecular Formula

C22H19NO4S2

Molecular Weight

425.5 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate

InChI

InChI=1S/C22H19NO4S2/c1-12-16(27-22(25)18-7-4-10-28-18)9-8-13-19(24)14(11-26-20(12)13)21-23-15-5-2-3-6-17(15)29-21/h2-7,10-13,16,20H,8-9H2,1H3

InChI Key

ZRHBKPUHQDTOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC2C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.